REACTION_CXSMILES
|
[ClH:1].[NH2:2][CH2:3][C:4](=[O:10])[CH2:5][CH2:6][C:7]([OH:9])=[O:8].N[CH2:12][C:13](=O)[CH2:14]CC(O)=O>C(O)CC.Cl>[ClH:1].[NH2:2][CH2:3][C:4](=[O:10])[CH2:5][CH2:6][C:7]([O:9][CH2:12][CH2:13][CH3:14])=[O:8] |f:0.1,5.6|
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
Cl.NCC(CCC(=O)O)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
catalyst
|
Smiles
|
C(CC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCC(CCC(=O)O)=O
|
Name
|
n-propylester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 70-80° C. for approx. 20 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a stirrer
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
CUSTOM
|
Details
|
the excess propanol was removed
|
Type
|
CUSTOM
|
Details
|
the product dried under high vacuum (<1 mBar) at 40-50° C
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.NCC(CCC(=O)OCCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.49 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |